1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol CAS 1347720-67-5 properties
1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol CAS 1347720-67-5 properties
The following technical guide details the properties, synthesis, and applications of 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol , a critical fluorinated building block in medicinal chemistry.
CAS: 1347720-67-5 Formula: C₈H₇ClF₃NO Molecular Weight: 225.60 g/mol
Executive Summary
1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol is a high-value chiral intermediate used primarily in the synthesis of 4-(trifluoromethyl)-3,1-benzoxazin-2-ones , a pharmacophore class associated with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and steroid receptor modulators.
Its structural significance lies in the ortho-disposition of the amino and trifluoro-hydroxyethyl groups. This "privileged scaffold" allows for facile cyclization with carbonyl sources (e.g., phosgene, CDI) to form stable heterocyclic cores. The trifluoromethyl group (
Physicochemical Profile
The compound typically exists as a crystalline solid. Due to the electronegativity of the
| Property | Specification |
| CAS Number | 1347720-67-5 |
| IUPAC Name | 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol |
| Molecular Structure | Aniline derivative; |
| Molecular Weight | 225.60 g/mol |
| Appearance | Off-white to pale yellow solid |
| LogP (Predicted) | 1.99 ± 0.2 |
| Purity Standard | ≥ 98% (HPLC) |
| Solubility | Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water |
| H-Bond Donors/Acceptors | 2 Donors ( |
Synthetic Pathways & Process Chemistry
The synthesis of CAS 1347720-67-5 typically proceeds via the reduction of its ketone precursor. Enantioselective synthesis is preferred in pharmaceutical contexts to establish the chiral center at the benzylic position.
Retrosynthetic Analysis
The 1,2,4-substitution pattern (Ethyl-Amino-Chloro) suggests the starting material is 3-chloroaniline .
-
Ortho-Lithiation: Directed lithiation of protected 3-chloroaniline occurs at the position ortho to the amino group and para to the chlorine (sterically favored).
-
Trifluoroacetylation: Reaction with trifluoroacetic anhydride or ester introduces the
moiety. -
Reduction: The resulting ketone is reduced to the target alcohol.
Primary Synthetic Workflow (Ketone Reduction)
The immediate precursor is 1-(2-amino-4-chlorophenyl)-2,2,2-trifluoroethanone (CAS 1448858-54-5).
Protocol: Asymmetric Transfer Hydrogenation (ATH)
-
Reagents:
, Formic Acid/Triethylamine (5:2 azeotrope). -
Solvent: Dichloromethane (DCM) or Methanol.
-
Conditions: 25–40°C, 12–24 hours.
-
Mechanism: The Ruthenium catalyst mediates hydride transfer to the si-face or re-face of the ketone, yielding the chiral alcohol with high enantiomeric excess (>95% ee).
Step-by-Step Methodology:
-
Charge: Dissolve the amino-ketone (1.0 eq) in degassed methanol (5-10 volumes).
-
Catalyst Addition: Add the Ru-catalyst (0.5–1.0 mol%).
-
H-Source: Add HCOOH/Et3N mixture dropwise to control exotherm.
-
Reaction: Stir under
until HPLC shows <1% starting material. -
Workup: Concentrate solvent, neutralize with saturated
, and extract with Ethyl Acetate. -
Purification: Recrystallize from Hexane/EtOAc to upgrade chiral purity.
Visualization of Synthesis
The following diagram illustrates the route from 3-chloroaniline to the target scaffold.
Caption: Figure 1. Convergent synthesis via ortho-lithiation and asymmetric transfer hydrogenation.
Reactivity & Applications
The core value of CAS 1347720-67-5 is its ability to undergo cyclocarbonylation .
Cyclization to Benzoxazinones
Reacting the amino-alcohol with a "C1" carbonyl source (Phosgene, Triphosgene, or Carbonyl Diimidazole - CDI) yields 7-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one .
-
Mechanism:
-
Nucleophilic attack of the Amino group (
) on the carbonyl reagent. -
Intramolecular attack of the Hydroxyl group (
) on the resulting intermediate. -
Elimination of leaving groups (e.g., imidazole or HCl) to close the ring.
-
This benzoxazinone core is the structural foundation for several HIV-1 reverse transcriptase inhibitors (similar to Efavirenz, though Efavirenz is a 6-chloro isomer).
Functionalization Logic
Caption: Figure 2. Divergent reactivity profile: Cyclization, Acylation, and Cross-Coupling.
Handling, Stability, and Safety
As a halogenated aromatic amine, this compound requires strict safety protocols.
-
Hazard Classification (GHS):
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is stable, but the free aniline can oxidize over time if exposed to air and light.
-
Analytical Monitoring:
-
HPLC: C18 column, Water/Acetonitrile gradient with 0.1% TFA.
-
Chiral SFC: Required to verify enantiomeric excess if using the chiral variant (e.g., Chiralpak AD-H or IC columns).
-
References
-
Fluorochem Ltd. Datasheet: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanol. Retrieved from
-
Ambeed, Inc. Product Guide: 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone (Precursor). Retrieved from
- Patel, J. et al. (2009). Synthesis of Efavirenz and Analogues: Applications of Asymmetric Transfer Hydrogenation. Journal of Organic Chemistry.
- Thompson, A. et al. (2010). Benzoxazinones as potent Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry.
